Cas no 1805552-86-6 (4-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-5-nitropyridine)

4-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-5-nitropyridine is a versatile pyridine derivative with a reactive chloromethyl group, a difluoromethyl substituent, and a nitro functional group, making it a valuable intermediate in organic synthesis. The chloromethyl moiety allows for further functionalization via nucleophilic substitution, while the difluoromethyl group enhances metabolic stability in pharmaceutical applications. The nitro group offers opportunities for reduction or substitution reactions, expanding its utility in agrochemical and medicinal chemistry. The methoxy substituent contributes to electronic modulation, influencing reactivity and selectivity. This compound is particularly useful in the development of fluorinated bioactive molecules, where its structural features enable precise modifications for target-oriented synthesis.
4-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-5-nitropyridine structure
1805552-86-6 structure
Product Name:4-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-5-nitropyridine
CAS No:1805552-86-6
MF:C8H7ClF2N2O3
MW:252.602587938309
CID:4803867
Update Time:2025-10-28

4-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-5-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-5-nitropyridine
    • Inchi: 1S/C8H7ClF2N2O3/c1-16-8-6(7(10)11)4(2-9)5(3-12-8)13(14)15/h3,7H,2H2,1H3
    • InChI Key: DIGLTVCIQLZKEP-UHFFFAOYSA-N
    • SMILES: ClCC1C(=CN=C(C=1C(F)F)OC)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 252
  • XLogP3: 2
  • Topological Polar Surface Area: 67.9

4-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-5-nitropyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029018520-250mg
4-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-5-nitropyridine
1805552-86-6 95%
250mg
$1,009.40 2022-04-01
Alichem
A029018520-500mg
4-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-5-nitropyridine
1805552-86-6 95%
500mg
$1,786.10 2022-04-01
Alichem
A029018520-1g
4-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-5-nitropyridine
1805552-86-6 95%
1g
$2,750.25 2022-04-01

Additional information on 4-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-5-nitropyridine

4-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-5-nitropyridine: A Comprehensive Overview

The compound 4-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-5-nitropyridine, identified by the CAS number 1805552-86-6, is a highly specialized organic compound with a complex structure and diverse applications. This compound belongs to the class of pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. The presence of multiple substituents, including a chloromethyl group, a difluoromethyl group, a methoxy group, and a nitro group, imparts unique chemical properties and reactivity to this molecule.

The synthesis of 4-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-5-nitropyridine involves a series of intricate chemical reactions, often requiring precise control over reaction conditions to achieve the desired product. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, enhancing yield and purity while minimizing environmental impact. These improvements are particularly significant in the context of increasing demand for high-purity compounds in pharmaceutical and agrochemical industries.

One of the most notable features of this compound is its versatile reactivity. The nitro group at position 5 is highly electron-withdrawing, which significantly influences the electronic properties of the pyridine ring. This makes the compound an excellent candidate for various nucleophilic aromatic substitution reactions. Additionally, the chloromethyl group at position 4 and the difluoromethyl group at position 3 introduce further functional diversity, enabling this compound to participate in a wide range of chemical transformations.

In terms of applications, 4-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-5-nitropyridine has found significant utility in the development of advanced materials and pharmaceutical agents. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive compounds with promising therapeutic properties. For instance, researchers have explored its role in designing novel antiviral agents and anticancer drugs, where its unique structure contributes to enhanced bioavailability and efficacy.

The physical and chemical properties of this compound are equally intriguing. Its solubility profile, thermal stability, and spectroscopic characteristics have been extensively studied using modern analytical techniques such as NMR spectroscopy and mass spectrometry. These studies provide valuable insights into its behavior under various conditions, which is crucial for its safe handling and application in industrial settings.

From an environmental perspective, understanding the fate and transport of 4-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-5-nitropyridine in natural systems is essential for assessing its potential impact on ecosystems. Recent research has focused on evaluating its biodegradation pathways and toxicity profiles, particularly in aquatic environments. These findings underscore the importance of implementing sustainable practices to minimize any adverse effects on the environment.

In conclusion, 4-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-5-nitropyridine, with its CAS number 1805552-86-6, represents a cutting-edge compound with multifaceted applications across various scientific domains. Its complex structure and unique reactivity continue to inspire innovative research directions, paving the way for groundbreaking discoveries in chemistry and related fields.

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